Secretin acetate

Description

Propriétés

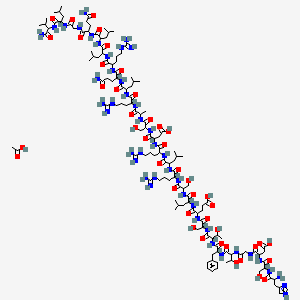

IUPAC Name |

acetic acid;5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H220N44O41.C2H4O2/c1-59(2)41-79(119(208)173-99(65(13)14)102(134)191)152-94(183)52-148-105(194)76(31-34-92(132)181)157-114(203)82(44-62(7)8)164-116(205)83(45-63(9)10)162-108(197)73(28-22-38-145-128(137)138)154-111(200)77(32-35-93(133)182)158-115(204)81(43-61(5)6)160-107(196)72(27-21-37-144-127(135)136)153-103(192)66(15)151-121(210)88(54-175)169-118(207)87(50-98(189)190)166-110(199)74(29-23-39-146-129(139)140)155-113(202)80(42-60(3)4)161-109(198)75(30-24-40-147-130(141)142)156-122(211)90(56-177)170-117(206)84(46-64(11)12)163-112(201)78(33-36-96(185)186)159-123(212)91(57-178)171-126(215)101(68(17)180)174-120(209)85(47-69-25-19-18-20-26-69)167-125(214)100(67(16)179)172-95(184)53-149-106(195)86(49-97(187)188)165-124(213)89(55-176)168-104(193)71(131)48-70-51-143-58-150-70;1-2(3)4/h18-20,25-26,51,58-68,71-91,99-101,175-180H,21-24,27-50,52-57,131H2,1-17H3,(H2,132,181)(H2,133,182)(H2,134,191)(H,143,150)(H,148,194)(H,149,195)(H,151,210)(H,152,183)(H,153,192)(H,154,200)(H,155,202)(H,156,211)(H,157,203)(H,158,204)(H,159,212)(H,160,196)(H,161,198)(H,162,197)(H,163,201)(H,164,205)(H,165,213)(H,166,199)(H,167,214)(H,168,193)(H,169,207)(H,170,206)(H,171,215)(H,172,184)(H,173,208)(H,174,209)(H,185,186)(H,187,188)(H,189,190)(H4,135,136,144)(H4,137,138,145)(H4,139,140,146)(H4,141,142,147);1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFCPAYEMPIQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C132H224N44O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694214 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3115.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10813-74-8 | |

| Record name | Acetic acid--histidylseryl-alpha-aspartylglycylthreonylphenylalanylthreonylseryl-alpha-glutamylleucylserylarginylleucylarginyl-alpha-aspartylserylalanylarginylleucylglutaminylarginylleucylleucylglutaminylglycylleucylvalinamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Secretin Acetate in Pancreatic Ducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of secretin acetate on pancreatic ductal cells. It details the signaling pathways, key molecular players, and the resulting physiological responses, supported by quantitative data and detailed experimental methodologies.

Introduction: The Pivotal Role of Secretin in Pancreatic Function

Secretin, a 27-amino acid peptide hormone, is a key regulator of pancreatic exocrine secretion.[1] Produced by S-cells in the duodenal mucosa in response to acidic chyme from the stomach, its primary function is to stimulate pancreatic ductal epithelial cells to secrete a large volume of bicarbonate-rich fluid.[1][2][3] This alkaline secretion is crucial for neutralizing gastric acid in the duodenum, creating an optimal pH environment for the activity of pancreatic digestive enzymes.[2] this compound, a synthetic form of human secretin, is utilized both as a diagnostic tool for assessing pancreatic function and as a subject of ongoing research for its therapeutic potential.

The Core Mechanism: From Receptor Binding to Bicarbonate Secretion

The action of this compound on pancreatic ducts is a well-orchestrated process initiated by its binding to a specific receptor and culminating in the coordinated action of various ion transporters.

Secretin Receptor Activation

This compound exerts its effects by binding to the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) Class B family, located on the basolateral membrane of pancreatic ductal cells.

Intracellular Signaling Cascade: The cAMP/PKA Pathway

Upon binding of this compound to the SCTR, a conformational change in the receptor activates the associated heterotrimeric G protein, Gs. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this pathway.

The elevation of intracellular cAMP levels activates Protein Kinase A (PKA). PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits releases the active catalytic subunits. These catalytic subunits then phosphorylate a variety of downstream target proteins, including key ion channels and transporters, thereby mediating the physiological effects of secretin. The correlation between secretin dosage, cAMP levels, and bicarbonate secretion has been demonstrated in human studies.[4]

Ion Transport and Fluid Secretion

The PKA-mediated phosphorylation of ion transporters in the apical membrane of the ductal cells is the final step in secretin-stimulated bicarbonate secretion.

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): PKA directly phosphorylates and activates the CFTR, a chloride channel.[5] This activation leads to the efflux of chloride ions (Cl-) into the pancreatic duct lumen.

-

Anion Exchangers: The increased luminal Cl- concentration creates a favorable gradient for the activity of Cl-/HCO3- anion exchangers (e.g., SLC26A6). These transporters move bicarbonate ions (HCO3-) into the lumen in exchange for Cl-.

-

Water Movement: The secretion of bicarbonate and chloride ions into the ductal lumen creates an osmotic gradient, driving the movement of water through aquaporins and paracellular pathways, resulting in the secretion of a large volume of fluid.

Quantitative Data on Secretin-Stimulated Pancreatic Secretion

The response of the pancreas to secretin stimulation can be quantified by measuring the volume, bicarbonate concentration, and flow rate of the secreted pancreatic juice.

| Parameter | Normal Range/Value | Condition | Reference |

| Peak Bicarbonate Concentration | >80 mEq/L | Healthy Individuals | [6][7][8] |

| <80 mEq/L | Pancreatic Exocrine Insufficiency | [8][9] | |

| Pancreatic Flow Output (PFO) | 6.8 ± 1.5 mL/min | Healthy Volunteers (Standard Dose) | [10][11] |

| 6.1 ± 1.2 mL/min | Healthy Volunteers (Low Dose) | [11] | |

| Total Excreted Volume (TEV) | 97 - 103 ± 26 mL | Healthy Volunteers (Standard Dose) | [10][11] |

| 84 ± 19 mL | Healthy Volunteers (Low Dose) | [11] | |

| Maximal Bicarbonate Output | 526 ± 49 µmol/min | Healthy Individuals (0.9 CU/kg/h secretin) | [12][13] |

| 383 µEq/hr/kg | Healthy Volunteers (129 ng/kg/hr secretin) | [4] | |

| Maximal Juice Flow Rate | ~250 µL/5 min/kg | Healthy Volunteers (129 ng/kg/hr secretin) | [4] |

Experimental Protocols for Studying Secretin Action

A variety of in vivo and in vitro techniques are employed to investigate the mechanism of action of this compound.

In Vivo and Ex Vivo Methodologies

This is a clinical diagnostic procedure to assess exocrine pancreatic function.

Detailed Methodology:

-

Patient Preparation: Patients are required to fast for at least 12 hours prior to the test. Medications that can interfere with gastric acid secretion, such as proton pump inhibitors, should be discontinued for at least 7 days.[8]

-

Procedure: A duodenoscope is passed into the second part of the duodenum. A baseline sample of duodenal fluid is collected. Synthetic secretin (0.2-0.4 μg/kg) is administered intravenously as a bolus.[8] Duodenal fluid is then collected at timed intervals, typically 15, 30, 45, and 60 minutes after secretin administration.[7]

-

Analysis: The collected samples are analyzed for bicarbonate concentration, volume, and enzyme (e.g., amylase, lipase) concentration. A peak bicarbonate concentration of less than 80 mEq/L is indicative of pancreatic exocrine insufficiency.[6][8]

S-MRCP is a non-invasive imaging technique that provides both morphological and functional information about the pancreatic ducts.

Detailed Methodology:

-

Patient Preparation: Patients fast for 4-6 hours prior to the scan to minimize bowel peristalsis.

-

Imaging Protocol: Baseline MRCP images are acquired. This compound (0.2 µg/kg) is administered intravenously. Dynamic, T2-weighted images are acquired sequentially for up to 15 minutes to visualize the filling of the pancreatic duct and the secretion of pancreatic fluid into the duodenum.[14]

-

Quantitative Analysis: The volume of secreted fluid can be quantified by measuring the signal intensity of the fluid in the duodenum on sequential images.[15][16] Pancreatic flow output (PFO) and total excreted volume (TEV) can be calculated.[10][11]

This ex vivo technique allows for the direct study of ductal secretion in a controlled environment.

Detailed Methodology:

-

Duct Isolation: Interlobular or main pancreatic ducts are dissected from the pancreas of an animal model (e.g., rat, guinea pig).

-

Cannulation and Perfusion: The isolated duct is cannulated at both ends and perfused with a physiological salt solution. The duct is placed in a bath of a similar solution.

-

Stimulation and Collection: this compound is added to the bath solution to stimulate secretion from the basolateral side. The fluid secreted into the lumen is collected from the distal end of the cannula.

-

Analysis: The volume of the collected fluid is measured to determine the secretion rate. The concentrations of bicarbonate and other ions are measured using appropriate assays.

In Vitro Methodologies

This technique is used to measure ion transport across a monolayer of cultured pancreatic ductal epithelial cells.

Detailed Methodology:

-

Cell Culture: Pancreatic ductal epithelial cells (e.g., Capan-1) are cultured on permeable supports to form a polarized monolayer.[17]

-

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.

-

Electrophysiological Measurements: The transepithelial voltage and short-circuit current (a measure of net ion transport) are measured. This compound is added to the basolateral solution, and the change in short-circuit current is recorded as an indicator of stimulated anion secretion.[17]

This assay quantifies the production of the second messenger, cAMP, in response to secretin stimulation.

Detailed Methodology:

-

Cell Culture and Stimulation: Cultured pancreatic ductal cells are incubated with this compound for a specific time.

-

Cell Lysis and cAMP Extraction: The cells are lysed, and intracellular cAMP is extracted.

-

cAMP Quantification: The concentration of cAMP is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA). The results are typically normalized to the total protein content of the cell lysate.

Conclusion and Future Directions

The mechanism of action of this compound in pancreatic ducts is a well-defined process involving the SCTR, the cAMP/PKA signaling pathway, and the subsequent activation of apical ion transporters, primarily CFTR and anion exchangers. This intricate molecular machinery results in the secretion of a bicarbonate-rich fluid essential for digestion. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals.

Future research in this area may focus on:

-

Modulation of the Secretin Receptor: Investigating the therapeutic potential of SCTR agonists and antagonists for conditions such as pancreatitis and cystic fibrosis.

-

Crosstalk with other Signaling Pathways: Elucidating the interactions between the secretin-cAMP pathway and other signaling cascades (e.g., calcium signaling) in the regulation of pancreatic secretion.

-

Drug Development: Designing novel secretin analogues with improved pharmacokinetic and pharmacodynamic properties for diagnostic and therapeutic applications.

By continuing to unravel the complexities of secretin's action, the scientific community can pave the way for innovative treatments for a range of pancreatic and gastrointestinal disorders.

References

- 1. appliedradiology.com [appliedradiology.com]

- 2. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The clinical value of secretin-enhanced MRCP in the functional and morphological assessment of pancreatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bicarbonate and cyclic AMP content of pure human pancreatic juice in response to graded doses of synthetic secretin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secretin-regulated chloride channel on the apical plasma membrane of pancreatic duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. The significance of the volume of pancreatic juice measured at secretin stimulation testing: a single-center evaluation of 224 classical secretin stimulation tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of pancreatic exocrine function with secretin-enhanced magnetic resonance cholangiopancreatography: normal values and short-term effects of pancreatic duct drainage procedures in chronic pancreatitis. Initial results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secretin-Enhanced MRCP: How and Why—AJR Expert Panel Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ajronline.org [ajronline.org]

- 16. Secretin-enhanced MRCP: review of technique and application with proposal for quantification of exocrine function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ion transport in human pancreatic duct epithelium, Capan-1 cells, is regulated by secretin, VIP, acetylcholine, and purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Secretin Acetate Signaling Pathway in Cholangiocytes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secretin, a key gastrointestinal hormone, plays a pivotal role in regulating bile composition and flow through its interaction with cholangiocytes, the epithelial cells lining the bile ducts. This technical guide provides a comprehensive overview of the secretin acetate signaling pathway in these cells, detailing the molecular mechanisms, downstream physiological effects, and associated proliferative responses. This document summarizes key quantitative data, provides detailed experimental protocols for studying this pathway, and includes visual diagrams to facilitate a deeper understanding of the core processes. The information presented herein is intended to support further research and the development of novel therapeutic strategies targeting cholangiopathies and other liver diseases.

The Core Secretin Signaling Pathway in Cholangiocytes

This compound initiates a signaling cascade in cholangiocytes by binding to its specific G-protein coupled receptor, the secretin receptor (SR), located on the basolateral membrane of these cells, particularly in the large bile ducts.[1][2][3] This interaction triggers a conformational change in the SR, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4][5] cAMP acts as a crucial second messenger, initiating two primary downstream pathways: a secretory pathway and a proliferative pathway.

The Secretory Pathway: Bicarbonate-Rich Choleresis

The primary and most well-characterized function of secretin signaling in cholangiocytes is the stimulation of bicarbonate-rich fluid secretion into the bile duct lumen.[1][4][6] This process, often referred to as the "biliary bicarbonate umbrella," is critical for protecting the biliary epithelium from the cytotoxic effects of bile acids.

The key steps in the secretory pathway are as follows:

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[1][4][6]

-

CFTR Phosphorylation: PKA then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of cholangiocytes.[4][6][7]

-

Chloride Efflux: Activation of CFTR results in the efflux of chloride ions (Cl⁻) into the bile duct lumen.

-

AE2 Activation: The resulting electrochemical gradient drives the activity of the Anion Exchanger 2 (AE2), also located on the apical membrane, which exchanges intracellular bicarbonate (HCO₃⁻) for luminal chloride.[4][6][7][8]

-

Water Movement: The secretion of bicarbonate and chloride ions creates an osmotic gradient that drives the movement of water into the bile duct, resulting in increased bile flow.[9]

The Proliferative Pathway: Regulation of Cholangiocyte Growth

In addition to its secretory function, secretin signaling also plays a role in regulating cholangiocyte proliferation, particularly under conditions of cholestasis or liver injury.[4][10][11] This proliferative response is also mediated by the increase in intracellular cAMP.

The key steps in the proliferative pathway are:

-

PKA Activation: Similar to the secretory pathway, increased cAMP levels activate PKA.[4]

-

ERK1/2 Activation: PKA activation leads to the downstream phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are members of the Mitogen-Activated Protein Kinase (MAPK) family.[4][10]

-

Gene Transcription and Proliferation: Activated ERK1/2 translocates to the nucleus and modulates the activity of transcription factors, leading to the expression of genes involved in cell proliferation and survival.[12]

Quantitative Data on Secretin Signaling

The following tables summarize key quantitative data from studies investigating the effects of secretin on cholangiocyte function.

Table 1: Effect of Secretin on Bile Flow and Composition

| Parameter | Animal Model | Treatment | Basal Value (Mean ± SEM) | Value after Secretin (Mean ± SEM) | Percent Increase | Reference |

| Bile Flow (µL/min/kg) | Normal Rats | Saline | 85.6 ± 10.6 | 89.4 ± 12.5 | 4.4% | [13] |

| Bile Flow (µL/min/kg) | Bile Duct Ligated Rats | Saline | 266.6 ± 51.9 | 394.4 ± 86.8 | 47.9% | [13] |

| Bile Flow (µL/100g/40 min) | Rats with 28-day Bile Duct Obstruction | Secretin | N/A | 432 | N/A | [11] |

| Bicarbonate Conc. (mM) | Normal Rats treated with Secretin | Secretin (1 week) | 25.3 ± 1.1 | 42.1 ± 1.3 | 66.4% | [12] |

| Bicarbonate Secretion (µmol/min/kg) | Normal Rats treated with Secretin | Secretin (1 week) | 2.1 ± 0.1 | 4.8 ± 0.2 | 128.6% | [12] |

Table 2: Effect of Secretin on Intracellular cAMP Levels in Cholangiocytes

| Cell Type | Treatment | Basal cAMP (pmol/µg protein) | Secretin-stimulated cAMP (pmol/µg protein) | Fold Increase | Reference |

| Isolated Rat Cholangiocytes | Secretin (10⁻⁷ M) | ~0.5 | ~1.6 | ~3.2 | [14] |

| Purified Cholangiocytes from Saline-treated Rats | Secretin | ~2.5 | ~5.0 | 2.0 | [7] |

| Purified Cholangiocytes from Secretin-treated Rats | Secretin | ~4.0 | ~9.5 | 2.4 | [7] |

| Large Cholangiocytes from ANIT-fed Rats | Secretin | ~1.5 | ~6.0 | 4.0 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway in cholangiocytes.

Isolation of Rat Cholangiocytes

This protocol describes the isolation of cholangiocytes from rat liver using enzymatic digestion and mechanical separation.

Materials:

-

Male Sprague-Dawley rat (200-250 g)

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺/Mg²⁺)

-

Collagenase solution (e.g., Collagenase IV in perfusion buffer with Ca²⁺/Mg²⁺)

-

DNase I

-

Cell culture medium (e.g., DMEM/F12)

-

Percoll or other density gradient medium

-

Nylon mesh filters (100 µm and 70 µm)

-

Centrifuge

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and begin perfusion with pre-warmed, oxygenated perfusion buffer to flush the liver of blood.

-

Switch to perfusion with collagenase solution to digest the liver parenchyma.

-

Once the liver is adequately digested (typically becomes pale and soft), excise the liver and place it in a sterile dish containing culture medium.

-

Gently mince the liver tissue and further digest in a shaking water bath with additional collagenase and DNase I.

-

Filter the resulting cell suspension through 100 µm and 70 µm nylon mesh filters to remove undigested tissue.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet and apply to a density gradient (e.g., Percoll) to separate hepatocytes from non-parenchymal cells.

-

Carefully collect the cholangiocyte-enriched layer.

-

Wash the collected cells with culture medium and assess viability (e.g., using trypan blue exclusion).

Measurement of Intracellular cAMP Levels

This protocol outlines a competitive enzyme immunoassay (EIA) for the quantification of cAMP in cultured cholangiocytes.

Materials:

-

Cultured cholangiocytes

-

This compound

-

Cell lysis buffer

-

cAMP EIA kit (commercially available)

-

Microplate reader

Procedure:

-

Plate cholangiocytes in a multi-well plate and culture until confluent.

-

Starve the cells in serum-free medium for a defined period before the experiment.

-

Treat the cells with this compound at various concentrations for a specified time.

-

Lyse the cells using the lysis buffer provided in the EIA kit.

-

Perform the cAMP EIA according to the manufacturer's instructions. This typically involves:

-

Adding cell lysates and standards to a microplate pre-coated with a cAMP antibody.

-

Adding a fixed amount of horseradish peroxidase (HRP)-labeled cAMP, which competes with the cAMP in the sample for antibody binding.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate that is converted by HRP to a detectable signal (e.g., colorimetric or chemiluminescent).

-

-

Measure the signal using a microplate reader. The signal intensity is inversely proportional to the amount of cAMP in the sample.

-

Calculate the cAMP concentration in the samples by comparing to the standard curve.

Western Blot Analysis of Phosphorylated ERK1/2

This protocol describes the detection of activated ERK1/2 in cholangiocytes by Western blotting.

Materials:

-

Cultured cholangiocytes

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phosphorylated ERK1/2 (p-ERK1/2)

-

Primary antibody against total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cultured cholangiocytes with this compound as required.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Conclusion

The this compound signaling pathway is a fundamental regulator of cholangiocyte function, influencing both bile secretion and cellular proliferation. A thorough understanding of this pathway is crucial for elucidating the pathophysiology of various cholangiopathies and for the development of targeted therapies. This technical guide provides a detailed overview of the core signaling cascade, presents key quantitative data, and offers standardized protocols for its investigation. It is anticipated that this resource will be valuable for researchers and drug development professionals working to advance our knowledge of biliary physiology and disease.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. A new method of bile duct cannulation allowing bile collection and re-infusion in the conscious rat | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Effect of secretin on bile formation in rats with cirrhosis of the liver: structure-function relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An updated and simplified method for bile duct cannulation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prolonged administration of secretin to normal rats increases biliary proliferation and secretin-induced ductal secretory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-Catenin-NF-κB-CFTR interactions in cholangiocytes regulate inflammation and fibrosis during ductular reaction | eLife [elifesciences.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. CFTR controls biliary epithelial inflammation and permeability by regulating Src tyrosine kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of secretin on bile flow and bile acid and bilirubin excretion following relief of prolonged bile duct obstruction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. content-assets.jci.org [content-assets.jci.org]

- 14. Secretin stimulates exocytosis in isolated bile duct epithelial cells by a cyclic AMP-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

role of secretin acetate in bicarbonate secretion

An In-depth Technical Guide on the Core Role of Secretin Acetate in Bicarbonate Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secretin, a 27-amino acid peptide hormone, is the principal physiological regulator of pancreatic and biliary bicarbonate secretion. Released from duodenal S-cells in response to luminal acidification, secretin orchestrates a complex signaling cascade within ductal epithelial cells, culminating in the secretion of a bicarbonate-rich fluid. This process is critical for neutralizing gastric acid in the duodenum, creating an optimal pH environment for digestive enzyme activity. This technical guide provides a detailed examination of the molecular and cellular mechanisms underlying secretin-stimulated bicarbonate secretion, summarizes key quantitative data from physiological studies, outlines established experimental protocols, and discusses the clinical relevance of the secretin pathway.

Molecular Mechanism of Secretin Action

Secretin's biological effects are initiated by its binding to the secretin receptor (SR), a member of the G-protein-coupled receptor (GPCR) superfamily.[1] These receptors are primarily expressed on the basolateral membrane of pancreatic ductal cells and biliary epithelial cells (cholangiocytes).[1][2][3] The acidic chyme entering the duodenum from the stomach (pH below 4.5) is the primary stimulus for the release of secretin into the bloodstream.[1][4]

Upon binding to its receptor, secretin triggers a conformational change that activates the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP).[1][5] The subsequent elevation of intracellular cAMP is the central event that drives the downstream cellular response.[2][4]

The Secretin Signaling Cascade

The increase in intracellular cAMP activates Protein Kinase A (PKA).[6][7] PKA is a key enzyme that phosphorylates multiple target proteins, leading to the cellular changes required for bicarbonate secretion. The primary target of PKA in this pathway is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel located in the apical membrane of the ductal cells.[2][6][8] PKA-mediated phosphorylation opens the CFTR channel, allowing chloride ions (Cl⁻) to flow out of the cell and into the ductal lumen.[6][9]

This apical secretion of Cl⁻ creates an electrochemical gradient that drives the secretion of bicarbonate (HCO₃⁻). The luminal Cl⁻ is exchanged for intracellular HCO₃⁻ via the apically located Anion Exchanger 2 (AE2), also known as SLC4A2.[6][7][10] This concerted action of CFTR and AE2 is the core mechanism for apical bicarbonate secretion.

Cellular Mechanisms of Bicarbonate Secretion

The secretion of a high concentration of bicarbonate (up to 140-150 mM) requires the coordinated activity of multiple ion transporters on both the apical (luminal) and basolateral (blood-facing) membranes of the ductal cell.[11]

-

Apical Membrane: As described, the key players are the PKA-activated CFTR for Cl⁻ efflux and the Anion Exchanger 2 (AE2) which facilitates Cl⁻/HCO₃⁻ exchange.[6][7]

-

Basolateral Membrane: To sustain the high rate of bicarbonate secretion, ductal cells must efficiently import HCO₃⁻ from the blood. This is primarily achieved by the electrogenic Na⁺-HCO₃⁻ cotransporter (NBCe1-B) .[4] Additionally, intracellular bicarbonate is generated from CO₂ and H₂O by the enzyme carbonic anhydrase. The resulting proton (H⁺) is extruded from the cell via a basolateral Na⁺-H⁺ exchanger (NHE1) , while the Na⁺ gradient is maintained by the Na⁺/K⁺-ATPase pump.[12][13]

Quantitative Analysis of Secretin-Stimulated Bicarbonate Secretion

Numerous studies have quantified the dose-dependent relationship between secretin administration and pancreatic bicarbonate output. This data is fundamental for understanding the physiological potency of secretin and for its clinical application in pancreatic function tests.

| Parameter | Subjects | Secretin Dose | Result | Citation(s) |

| Bicarbonate Output | 6 Human Patients | 0.9 CU/kg/h (IV) | 526 ± 49 µmol/min | [14][15] |

| 6 Human Patients | 2.7 CU/kg/h (IV) | No significant increase above 0.9 CU/kg/h dose | [14][15] | |

| Plasma Secretin Level | 9 Human Subjects | Intraduodenal HCl injection | Peak plasma secretin: 2.2 pmol/L (from 1.2 pmol/L) | [16] |

| Half-Maximal Response | 6 Healthy Volunteers | 0.1 to 2.7 CU/kg/h (IV) | Plasma secretin level for half-maximal HCO₃⁻ response: 22 pmol/L | [17] |

| Maximal Bicarbonate Secretion | 6 Healthy Volunteers | 0.1 to 2.7 CU/kg/h (IV) | Mean maximal HCO₃⁻ secretion: 33 ± 4 mEq/h | [17] |

| Plasma Bicarbonate Decrease | 39 Humans (Normal Function) | 1 CU/kg (IV) | Maximal plasma HCO₃⁻ decrease: 2.17 ± 1.12 mM | [18] |

| 15 Humans (Exocrine Deficiency) | 1 CU/kg (IV) | Maximal plasma HCO₃⁻ decrease: 0.54 ± 0.68 mM | [18] | |

| Secretin Release (Endogenous) | Dogs (Pancreatic Fistulas) | Meal acidified to pH 3 | Plasma secretin increased 43% above basal | [19] |

| Dogs (Pancreatic Fistulas) | Meal acidified to pH 2 | Plasma secretin increased 80% above basal | [19] | |

| Net H⁺ Secretion | Pig Pancreatic Ductules | 10⁻⁸ mol/L | 1.87 ± 0.23 µmol·mL cell vol⁻¹·min⁻¹ | [13] |

Key Experimental Protocols for Studying Bicarbonate Secretion

The Secretin Stimulation Test (Human)

This is the gold-standard clinical and research method for assessing pancreatic exocrine function.[20][21] It directly measures the capacity of the ductal cells to secrete bicarbonate in response to a maximal hormonal stimulus.

Methodology:

-

Patient Preparation: The patient fasts overnight.

-

Tube Placement: A double-lumen tube is passed through the nose, down the esophagus, and into the duodenum. Fluoroscopic guidance is used to ensure correct positioning. One lumen allows for aspiration of duodenal contents, while the other may be used to clear gastric secretions.[20][21]

-

Baseline Collection: Duodenal fluid is collected for a baseline period (e.g., 15-30 minutes) to measure basal secretion.

-

Secretin Administration: Synthetic human this compound (e.g., SecroFlo®) is administered intravenously. A typical dose for maximal stimulation is 0.2 µg/kg, injected over one minute.[20]

-

Post-Stimulation Collection: Duodenal contents are continuously collected in timed intervals (e.g., every 15 minutes for 60-80 minutes).[22]

-

Sample Analysis: The volume of the collected fluid is measured for each interval. The samples are then analyzed for bicarbonate concentration (mEq/L). Total bicarbonate output can be calculated (concentration × volume).

-

Interpretation: In healthy individuals, the peak bicarbonate concentration in any post-stimulation sample should be greater than 80 mEq/L.[22][23] Lower values are indicative of pancreatic exocrine insufficiency, as seen in conditions like chronic pancreatitis.[23]

Isolated Pancreatic Duct Perfusion (In Vitro)

This technique allows for the direct study of ductal cell physiology, isolated from systemic neurohormonal influences. It is invaluable for dissecting the specific cellular and molecular mechanisms of ion transport.

Methodology:

-

Duct Isolation: Interlobular or main pancreatic ducts are carefully microdissected from an animal model (e.g., guinea pig, rat).[11][12]

-

Cannulation and Perfusion: The isolated duct segment is transferred to a chamber on a microscope stage. It is cannulated at both ends with concentric glass micropipettes and perfused with a physiological salt solution.

-

Measurement of Secretion: The distal end of the duct is sealed, and the rate of fluid secretion is measured by tracking the rate of swelling and the increase in luminal volume over time using video microscopy.[11]

-

Measurement of Bicarbonate: To measure bicarbonate secretion, the luminal pH is monitored using pH-sensitive fluorescent dyes (e.g., BCECF-dextran) introduced into the lumen. Changes in luminal pH reflect the rate of bicarbonate secretion.[11]

-

Experimental Manipulation: The perfusate and bathing solutions can be altered to test the roles of specific ions. Pharmacological agents (e.g., secretin, ion transporter inhibitors) can be added to the bath to study their direct effects on ductal cell function.[24]

Clinical and Therapeutic Relevance

The secretin/SR axis is not only crucial for normal digestion but is also implicated in pathophysiology.

-

Diagnostic Tool: The secretin stimulation test remains a key diagnostic tool for pancreatic exocrine insufficiency, particularly in early-stage chronic pancreatitis where imaging may be normal.[23][25]

-

Cystic Fibrosis: In cystic fibrosis, a defective CFTR protein impairs secretin-stimulated bicarbonate and fluid secretion, leading to thickened, obstructive pancreatic secretions and eventual pancreatic destruction.[2][8]

-

Cholangiopathies: In the liver, the secretin/SR axis is expressed only by cholangiocytes and regulates biliary bicarbonate secretion.[7][26] Dysregulation of this pathway is implicated in the progression of cholestatic liver diseases like Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC).[10][26]

-

Therapeutic Target: Modulation of the secretin pathway is being explored as a potential therapeutic approach for chronic cholestatic liver diseases.[26] Antagonists of the secretin receptor, for example, have been evaluated for their potential to reduce biliary damage and liver fibrosis in preclinical models of PBC.[10]

Conclusion

This compound is the master hormonal regulator of ductal bicarbonate secretion, a process essential for gastrointestinal homeostasis. Its mechanism of action, centered on the SR-cAMP-PKA-CFTR signaling axis, is well-characterized. The coordinated interplay of multiple apical and basolateral ion transporters allows for the secretion of a highly alkaline fluid that neutralizes gastric acid and facilitates digestion. Quantitative analysis of this process through established experimental protocols, such as the secretin stimulation test, provides critical diagnostic information and a deeper understanding of pancreatic physiology. For drug development professionals, the secretin pathway represents a key target for therapeutic intervention in a range of pancreatobiliary disorders.

References

- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms of Pancreatic Bicarbonate Secretion | Pancreapedia [pancreapedia.org]

- 5. Secretin - Wikipedia [en.wikipedia.org]

- 6. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 7. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Secretin/secretin receptor signaling mediates biliary damage and liver fibrosis in early-stage primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pancreatic Bicarbonate Secretion Involves Two Proton Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Secretin causes H+/HCO3- secretion from pig pancreatic ductules by vacuolar-type H(+)-adenosine triphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physiological significance of secretin in the pancreatic bicarbonate secretion. I. Responsiveness of the secretin-releasing system in the upper duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Secretin-induced plasma bicarbonate decrease as a simple indicator of exocrine pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pancreatic bicarbonate, serum gastrin, and secretin responses to meals varying in pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measurement of Exocrine Pancreatic Secretion in Humans - The Exocrine Pancreas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Secretin stimulation test: MedlinePlus Medical Encyclopedia Image [medlineplus.gov]

- 22. droracle.ai [droracle.ai]

- 23. droracle.ai [droracle.ai]

- 24. Bicarbonate and fluid secretion evoked by cholecystokinin, bombesin and acetylcholine in isolated guinea-pig pancreatic ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Endoscopic Pancreas Fluid Collection: Methods and Relevance for Clinical Care and Translational Science - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Secretin Acetate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Secretin, the first hormone to be discovered, revolutionized our understanding of physiological regulation. This technical guide provides an in-depth exploration of the discovery, history, and pharmaceutical development of its synthetic counterpart, secretin acetate. We delve into the seminal experiments that unveiled its function, the evolution of its synthesis, and the intricacies of its signaling pathway. This document serves as a comprehensive resource, presenting detailed experimental protocols, quantitative data, and molecular pathways to support ongoing research and drug development efforts in gastroenterology and beyond.

The Dawn of Endocrinology: The Discovery of Secretin

In 1902, a groundbreaking experiment by British physiologists William Maddock Bayliss and Ernest Henry Starling fundamentally altered the course of physiology and medicine.[1] Their work on the regulation of pancreatic secretions led to the discovery of secretin and the birth of the concept of hormonal control.

The Prevailing Dogma: Nervous Control

Prior to Bayliss and Starling's work, the prevailing theory, championed by Ivan Pavlov, was that the nervous system exclusively controlled all glandular secretions. It was believed that the introduction of acidic chyme into the duodenum triggered a neural reflex that, in turn, stimulated the pancreas to release its digestive juices.

The Crucial Experiment: A Paradigm Shift

Bayliss and Starling devised an elegant experiment in an anesthetized dog to test this hypothesis. Their methodology, which laid the foundation for endocrinology, is detailed below.

Experimental Protocol: The Bayliss and Starling Experiment (1902)

Objective: To determine if the stimulation of pancreatic secretion by duodenal acidification is mediated by a nervous reflex or a chemical messenger.

Methodology:

-

Animal Preparation: Anesthetize a dog and surgically expose the duodenum and pancreas.

-

Denervation: Ligate a loop of the jejunum and meticulously dissect and sever all nervous connections to this segment, leaving only the blood vessels intact.

-

Cannulation: Insert a cannula into the pancreatic duct to collect and measure the flow of pancreatic juice.

-

Acidic Challenge: Introduce a dilute solution of hydrochloric acid into the denervated loop of the jejunum.

-

Observation: Observe and record the flow of pancreatic juice.

-

Preparation of Mucosal Extract: Excise a portion of the jejunal mucosa, scrape the mucosal lining, and mix it with sand and dilute hydrochloric acid.

-

Filtration: Filter the resulting mixture to obtain a crude extract.

-

Intravenous Injection: Inject the filtered extract into the jugular vein of the same animal.

-

Final Observation: Observe and record the subsequent flow of pancreatic juice.

Results: A marked increase in pancreatic secretion was observed both after the introduction of acid into the denervated jejunal loop and, more dramatically, after the intravenous injection of the mucosal extract.[1]

From Porcine Extracts to Synthetic Purity: The History of this compound

The initial secretin preparations were crude extracts from porcine intestines. The journey to a pure, synthetic, and pharmaceutically reliable product was a multi-decade endeavor.

The Rationale for Acetate Salt

In the development of peptide-based pharmaceuticals, the salt form is a critical consideration influencing stability, solubility, and biocompatibility. While trifluoroacetate (TFA) salts are often a byproduct of the solid-phase peptide synthesis and purification process, they can be unsuitable for in vivo use due to potential toxicity. Acetate, being a natural physiological ion, is a much safer and more common choice for peptide drugs. The conversion to an acetate salt is a standard final step in the manufacturing process for therapeutic peptides.

Solid-Phase Synthesis of Human this compound

The development of solid-phase peptide synthesis (SPPS) by Robert Bruce Merrifield revolutionized the production of peptides like secretin. This method allows for the stepwise addition of amino acids to a solid resin support, enabling the creation of a pure, specific peptide sequence.

Experimental Protocol: Solid-Phase Synthesis of Human this compound

Objective: To synthesize the 27-amino acid peptide human secretin and prepare it as an acetate salt.

Methodology:

-

Resin Preparation: Start with a rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Amino Acid Coupling Cycles:

-

Deprotection: Remove the Fmoc (fluorenylmethyloxycarbonyl) protecting group from the resin's amino group using a solution of piperidine in a suitable solvent like N-methyl-2-pyrrolidone (NMP).

-

Washing: Thoroughly wash the resin to remove the piperidine and byproducts.

-

Coupling: Add the next Fmoc-protected amino acid, activated by a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), along with an activator base like DIEA (N,N-Diisopropylethylamine), to the resin. The reaction is typically carried out in NMP.

-

Washing: Wash the resin to remove excess reagents and byproducts.

-

Repeat this cycle for all 27 amino acids in the human secretin sequence.

-

-

Cleavage and Deprotection: Once the full peptide chain is assembled, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) along with scavengers to protect sensitive amino acid side chains. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC), typically with a water/acetonitrile gradient containing a small amount of TFA.

-

Salt Exchange (TFA to Acetate):

-

The purified peptide, now in the form of a TFA salt, is dissolved in a suitable buffer.

-

An ion-exchange chromatography step is performed to replace the trifluoroacetate ions with acetate ions.

-

-

Lyophilization: The final this compound solution is lyophilized (freeze-dried) to produce a stable, powdered product.

The Molecular Mechanism of Action: The Secretin Signaling Pathway

Secretin exerts its physiological effects by binding to a specific receptor, a member of the Class B G-protein coupled receptor (GPCR) family.[2] The primary signaling cascade initiated by secretin in pancreatic ductal cells is crucial for its bicarbonate-secreting function.

Diagram: Secretin Signaling Pathway in a Pancreatic Ductal Cell

Caption: Secretin signaling cascade in pancreatic ductal cells.

Description of the Signaling Pathway:

-

Receptor Binding: Secretin binds to its receptor (SCTR) on the basolateral membrane of pancreatic ductal cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the βγ subunits and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits.

-

Phosphorylation of CFTR: The active PKA phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride ion channel in the apical membrane of the ductal cell.

-

Chloride Efflux: Phosphorylation opens the CFTR channel, allowing chloride ions (Cl-) to flow out of the cell into the pancreatic duct lumen.

-

Bicarbonate Exchange: The resulting electrochemical gradient drives the activity of a chloride-bicarbonate (Cl-/HCO3-) exchanger in the apical membrane, which secretes bicarbonate ions (HCO3-) into the lumen in exchange for chloride ions. This leads to the secretion of a bicarbonate-rich fluid that neutralizes stomach acid in the duodenum.

Clinical and Research Applications of this compound

Synthetic human this compound is a valuable tool in both clinical diagnostics and physiological research. Its primary clinical use is in the assessment of pancreatic exocrine function and in the diagnosis of certain pancreatic tumors.

The Secretin Stimulation Test

The secretin stimulation test is considered a gold standard for evaluating pancreatic function.

Experimental Protocol: Secretin Stimulation Test for Pancreatic Exocrine Insufficiency

Objective: To measure the capacity of the pancreas to secrete bicarbonate in response to secretin stimulation.

Methodology:

-

Patient Preparation: The patient fasts for at least 12 hours prior to the test.

-

Tube Placement: A tube is inserted through the nose or mouth, down the esophagus and stomach, and into the duodenum.

-

Baseline Collection: A baseline sample of duodenal fluid is collected.

-

Secretin Administration: A bolus of synthetic human this compound (typically 0.2 mcg/kg) is administered intravenously.

-

Timed Collections: Duodenal fluid is collected at timed intervals (e.g., 15, 30, 45, and 60 minutes) after secretin administration.

-

Sample Analysis: The collected samples are analyzed for bicarbonate concentration.

Interpretation of Results:

| Parameter | Normal Response | Abnormal Response (Suggestive of Pancreatic Insufficiency) |

| Peak Bicarbonate Concentration | ≥ 80 mEq/L | < 80 mEq/L |

Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome)

In patients with gastrinomas, secretin paradoxically stimulates the release of gastrin.

Experimental Protocol: Secretin Stimulation Test for Gastrinoma

Objective: To differentiate gastrinoma from other causes of hypergastrinemia.

Methodology:

-

Patient Preparation: The patient fasts overnight.

-

Baseline Blood Samples: Two baseline blood samples are drawn to measure serum gastrin levels.

-

Secretin Administration: Synthetic human this compound (typically 2 U/kg) is administered intravenously over 1 minute.

-

Post-Stimulation Blood Samples: Blood samples are collected at 2, 5, 10, 15, and 30 minutes after secretin injection.

-

Sample Analysis: Serum gastrin levels are measured in all samples.

Interpretation of Results:

| Parameter | Response Suggestive of Gastrinoma |

| Increase in Serum Gastrin | An increase of ≥ 200 pg/mL over the baseline level. |

Conclusion

From its serendipitous discovery to its current role as a refined diagnostic tool, secretin has been at the forefront of physiological and medical advancement. The development of synthetic this compound has provided researchers and clinicians with a safe and effective means to probe pancreatic function and understand the intricate hormonal regulation of digestion. The detailed methodologies and pathways presented in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the study and application of this historic hormone.

References

An In-depth Technical Guide to Secretin Acetate Receptor (SCTR) Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The secretin acetate receptor (SCTR) is a G protein-coupled receptor (GPCR) belonging to the class B or secretin receptor family.[1][2] Its endogenous ligand, secretin, is a 27-amino acid peptide hormone primarily known for its role in stimulating pancreatic and biliary bicarbonate and water secretion, thus neutralizing gastric acid in the duodenum.[1][3] Beyond its classic gastrointestinal functions, the secretin-SCTR axis is increasingly recognized for its pleiotropic effects in various organs, including the brain, kidney, and heart, and its implications in pathological conditions such as cancer and neurodevelopmental disorders.[1][4] This technical guide provides a comprehensive overview of SCTR gene expression, including its tissue distribution, signaling pathways, and detailed protocols for its study, aimed at researchers and professionals in drug development.

SCTR Gene and Protein Characteristics

-

Gene: SCTR

-

Location: Chromosome 2q14.2[2]

-

Protein: Secretin Receptor (SCTR)

-

Class: Class B G protein-coupled receptor[1]

-

Molecular Weight: Approximately 50 kDa[5]

Data Presentation: Quantitative SCTR Expression

The expression of the SCTR gene varies significantly across different human tissues. The following tables summarize quantitative data on SCTR mRNA and protein expression, compiled from publicly available databases.

Table 1: SCTR mRNA Expression in Healthy Human Tissues

| Tissue | Expression Level (TPM) | Data Source |

| Pancreas | 15.8 | GTEx |

| Gallbladder | 6.7 | GTEx |

| Small Intestine (Terminal Ileum) | 3.5 | GTEx |

| Stomach | 2.1 | GTEx |

| Kidney (Cortex) | 1.9 | GTEx |

| Lung | 1.5 | GTEx |

| Colon (Transverse) | 1.3 | GTEx |

| Liver | 0.8 | GTEx |

| Heart (Atrial Appendage) | 0.5 | GTEx |

| Brain (Cerebellum) | 0.4 | GTEx |

TPM: Transcripts Per Million. Data is representative and median expression values may vary between studies.

Table 2: SCTR Protein Expression in Healthy Human Tissues (Immunohistochemistry)

| Tissue | Staining Intensity | Cellular Localization | Data Source |

| Pancreas | High | Ductal cells | Human Protein Atlas[6] |

| Gallbladder | Medium | Glandular cells | Human Protein Atlas[6] |

| Stomach | Medium | Glandular cells | Human Protein Atlas[6] |

| Small Intestine | Medium | Glandular cells | Human Protein Atlas[6] |

| Kidney | Medium | Tubules | Human Protein Atlas[6] |

| Lung | Low | Bronchial epithelium | Human Protein Atlas[6] |

| Colon | Low | Glandular cells | Human Protein Atlas[6] |

| Liver | Low | Bile duct cells | Human Protein Atlas[6] |

| Brain | Not detected | - | Human Protein Atlas[6] |

| Heart | Not detected | - | Human Protein Atlas[6] |

Note: Protein expression data from mass spectrometry-based proteomics is still emerging and not yet comprehensively compiled across all tissues for SCTR.

SCTR Signaling Pathways

The secretin receptor primarily couples to the Gαs subunit of heterotrimeric G proteins.[7] Ligand binding induces a conformational change in the receptor, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[7] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses. In some cellular contexts, SCTR can also couple to Gαq, activating the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Furthermore, like many GPCRs, SCTR signaling is regulated by β-arrestin recruitment, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Caption: SCTR Signaling Pathways.

Experimental Protocols

A multi-faceted approach is required to thoroughly investigate SCTR gene expression, from quantifying mRNA transcripts to assessing receptor function.

Experimental Workflow for SCTR Gene Expression Analysis

Caption: Experimental Workflow for SCTR.

Quantitative Real-Time PCR (qPCR) for SCTR mRNA Expression

Objective: To quantify the relative or absolute abundance of SCTR mRNA transcripts.

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

qPCR: Perform qPCR using SCTR-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Include a no-template control and a no-reverse-transcriptase control. Use a validated housekeeping gene for normalization.

-

Data Analysis: Calculate the relative expression of SCTR mRNA using the ΔΔCt method.

Western Blot for SCTR Protein Expression

Objective: To detect and quantify SCTR protein levels.

Methodology:

-

Protein Extraction: Lyse cells or homogenize tissues in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a validated primary antibody specific for SCTR, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC) for SCTR Protein Localization

Objective: To visualize the cellular and subcellular localization of SCTR protein in tissue sections.

Methodology:

-

Tissue Preparation: Fix tissues in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with a validated primary antibody against SCTR overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Imaging: Analyze the slides under a light microscope.

Radioligand Binding Assay for Receptor Affinity and Density

Objective: To determine the binding affinity (Kd) of ligands for SCTR and the receptor density (Bmax) in a given sample.

Methodology:

-

Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing SCTR.

-

Saturation Binding: Incubate membrane preparations with increasing concentrations of a radiolabeled secretin analog (e.g., [¹²⁵I]-secretin).

-

Non-specific Binding Determination: In a parallel set of tubes, include a high concentration of unlabeled secretin to determine non-specific binding.

-

Separation of Bound and Free Ligand: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine Kd and Bmax values.

cAMP Assay for Gαs Signaling

Objective: To measure the activation of the Gαs signaling pathway upon SCTR stimulation.

Methodology:

-

Cell Culture: Culture cells expressing SCTR in a 96-well plate.

-

Stimulation: Treat the cells with various concentrations of secretin or a test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Generate dose-response curves and calculate the EC50 value for the ligand.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated SCTR.

Methodology:

-

Assay System: Utilize a cell-based assay system, such as the PathHunter® β-arrestin recruitment assay, which employs enzyme fragment complementation.

-

Cell Seeding: Seed cells co-expressing SCTR fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag into a 384-well plate.

-

Ligand Stimulation: Add secretin or test compounds to the cells and incubate.

-

Signal Detection: Add the detection reagents. Recruitment of β-arrestin to the receptor brings the enzyme fragments together, generating a chemiluminescent signal.

-

Data Analysis: Measure the luminescence and plot dose-response curves to determine ligand potency and efficacy for β-arrestin recruitment.[8]

Conclusion

The study of this compound receptor gene expression is crucial for understanding its diverse physiological roles and its potential as a therapeutic target. This guide provides a framework for investigating SCTR, from quantifying its expression at the mRNA and protein levels to characterizing its signaling and regulatory mechanisms. The detailed protocols and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of this important G protein-coupled receptor.

References

- 1. IHC-P Protocol [protocols.io]

- 2. Secretin receptor - Wikipedia [en.wikipedia.org]

- 3. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. orbit.dtu.dk [orbit.dtu.dk]

- 6. SCTR protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. Tissue expression of SCTR - Summary - The Human Protein Atlas [v16.proteinatlas.org]

- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Physiological Effects of Secretin Acetate on the Gastrointestinal Tract

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physiological effects of secretin acetate on the gastrointestinal (GI) tract. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative effects, and experimental evaluation of this compound.

Introduction

Secretin is a 27-amino acid peptide hormone produced by the S-cells of the duodenum in response to acidic chyme from the stomach.[1][2] As a key regulator of duodenal pH, secretin plays a crucial role in neutralizing gastric acid and creating an optimal environment for the function of pancreatic digestive enzymes.[1] this compound, a synthetic form of human secretin, is utilized both as a diagnostic agent for assessing pancreatic function and gastrinomas, and as a subject of research for its therapeutic potential in various GI disorders.[3][4] This guide delves into the multifaceted physiological effects of this compound on the pancreas, stomach, and biliary system.

Mechanism of Action and Signaling Pathway

Secretin exerts its effects by binding to the secretin receptor (SCTR), a G-protein coupled receptor (GPCR) found on the basolateral membrane of target cells, primarily the ductal cells of the pancreas and biliary system.[5][6] The binding of secretin to its receptor initiates a signaling cascade that is fundamental to its physiological actions.

The primary signaling pathway involves the activation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][5] Elevated cAMP levels then activate Protein Kinase A (PKA).[7][8] PKA, in turn, phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride ion channel located on the apical membrane of the ductal cells.[5][7] The opening of the CFTR channel allows for the efflux of chloride ions into the ductal lumen. This chloride efflux drives the activity of an apical chloride-bicarbonate (Cl-/HCO3-) exchanger (Anion Exchanger 2 or AE2), resulting in the secretion of bicarbonate ions into the lumen.[5][9] The secretion of bicarbonate is accompanied by the osmotic movement of water, leading to the production of a large volume of alkaline fluid.[10]

Quantitative Physiological Effects

The administration of this compound elicits a range of measurable physiological responses in the GI tract. These effects are dose-dependent and can be quantified to assess organ function.

Effects on the Pancreas

The primary and most well-documented effect of secretin is the stimulation of pancreatic fluid and bicarbonate secretion.[1][3] This action is crucial for neutralizing the acidic chyme entering the duodenum.

| Parameter | Baseline (Fasting) | Post-Secretin Administration | Reference |

| Pancreatic Fluid Flow Rate | Variable, generally low | Significant increase | [11][12] |

| Bicarbonate Concentration | < 80 mEq/L | > 80 mEq/L (peak) | [3][4] |

| Bicarbonate Output | Low | Dose-dependent increase, e.g., 526 ± 49 µmol/min with 0.9 CU/kg/h | [11][12] |

| Enzyme (Protein/Lipase) Output | Low | Weak, dose-dependent increase | [11][12][13] |

Note: CU = Clinical Units. The peak bicarbonate concentration is a key diagnostic marker in pancreatic function tests.

Effects on the Stomach

Secretin acts as an "enterogastrone," meaning it is a hormone secreted by the intestine that inhibits gastric function.[14] This inhibitory action helps to regulate the delivery of acid and chyme into the duodenum.

| Parameter | Condition | Effect of Secretin | Quantitative Change | Reference |

| Gastric Acid Secretion | Meal-stimulated or Pentagastrin-stimulated | Inhibition | ~60-70% reduction with 1 U/kg-hr | [15][16] |

| Serum Gastrin Concentration | Postprandial | Reduction | Significant suppression of integrated postprandial gastrin response | [14][15] |

| Gastric Emptying | - | Delayed | - | [15] |

Effects on the Biliary System

Similar to its action on the pancreas, secretin stimulates the cholangiocytes lining the bile ducts to secrete a bicarbonate-rich fluid, contributing to bile flow.[5][17]

| Parameter | Baseline | Post-Secretin Administration | Quantitative Change (in animal models) | Reference |

| Bile Flow | Variable | Increased | ~49% increase in cirrhotic rats | [17] |

| Biliary Bicarbonate Concentration | - | Increased | - | [17] |

| Biliary Bicarbonate Secretion | Low | Increased | - | [10][18] |

Experimental Protocols

Standardized experimental protocols are essential for the accurate assessment of the physiological effects of this compound.

Secretin-Stimulated Endoscopic Pancreatic Function Test (ePFT)

The ePFT is a direct method for assessing exocrine pancreatic function.

Objective: To measure the peak bicarbonate concentration in pancreatic fluid following secretin stimulation.

Methodology:

-

Patient Preparation: The patient should fast for at least 6-8 hours prior to the procedure. Certain medications that may interfere with pancreatic secretion should be discontinued.

-

Sedation and Endoscopy: The patient is sedated, and a standard upper endoscope is introduced into the second portion of the duodenum.

-

Gastric Decompression: Any residual gastric fluid is thoroughly aspirated to prevent contamination of the duodenal aspirates.

-

Secretin Administration: Synthetic human secretin (e.g., ChiRhoStim®) is administered as an intravenous bolus at a dose of 0.2 mcg/kg.[3][19]

-

Duodenal Fluid Collection: Timed aspirates of duodenal fluid are collected through the suction channel of the endoscope at specified intervals, typically 15, 30, 45, and 60 minutes post-secretin administration.[3]

-

Sample Analysis: The collected samples are immediately placed on ice and sent to the laboratory for bicarbonate concentration analysis using a standard autoanalyzer.[3]

-

Interpretation: A peak bicarbonate concentration of ≥ 80 mEq/L in any of the collected samples is considered normal.[3][4]

Gastric Emptying Scintigraphy

This non-invasive nuclear medicine technique is the gold standard for quantifying the rate of gastric emptying.

Objective: To measure the half-emptying time (T1/2) of a radiolabeled meal from the stomach.

Methodology:

-

Patient Preparation: The patient fasts overnight. Medications that may affect gastric motility are discontinued.

-

Radiolabeled Meal: The patient consumes a standardized meal (e.g., scrambled eggs) containing a radiotracer, typically Technetium-99m (99mTc) sulfur colloid.[20][21]

-

Imaging: Immediately after meal ingestion, and at regular intervals (e.g., 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.[22][23]

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. A time-activity curve is generated, and the gastric emptying half-time is calculated.[21]

-

Interpretation: The results are compared to established normal ranges. For a solid meal, retention of >10% at 4 hours is considered delayed gastric emptying.[22]

Conclusion and Future Directions

This compound is a powerful tool for both diagnosing and understanding the complex physiological processes of the upper GI tract. Its profound effects on pancreatic, gastric, and biliary function underscore its importance in maintaining digestive homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals.

Future research may focus on the therapeutic potential of secretin analogues with modified pharmacokinetic profiles for the treatment of conditions such as gastroparesis, chronic pancreatitis, and certain cholestatic liver diseases. Further elucidation of the downstream signaling pathways and the interplay of secretin with other gut hormones will undoubtedly open new avenues for therapeutic intervention in a variety of gastrointestinal and metabolic disorders.

References

- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Secretin stimulates bile ductular secretory activity through the cAMP system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 6. researchgate.net [researchgate.net]

- 7. The Formation of the cAMP/Protein Kinase A-dependent Annexin 2–S100A10 Complex with Cystic Fibrosis Conductance Regulator Protein (CFTR) Regulates CFTR Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cAMP/protein kinase A activates cystic fibrosis transmembrane conductance regulator for ATP release from rat skeletal muscle during low pH or contractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Knockout of secretin ameliorates biliary and liver phenotypes during alcohol-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of hepatic bicarbonate secretion and bile acid independent bile secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Action of secretin on pancreatic enzyme secretion in man. Studies on pure pancreatic juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The secretin/secretin receptor axis modulates liver fibrosis through changes in TGF-β1 biliary secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Secretin is an enterogastrone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of secretin on gastric function in normal subjects and in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition by secretin of the gastric acid responses to meals and to pentagastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of secretin on bile formation in rats with cirrhosis of the liver: structure-function relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prolonged administration of secretin to normal rats increases biliary proliferation and secretin-induced ductal secretory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. How to Interpret Gastric Emptying Scintigraphy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gastric emptying study - Wikipedia [en.wikipedia.org]

- 22. Diagnostic Methods for Evaluation of Gastric Motility—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Secretin Acetate in the Regulation of Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction